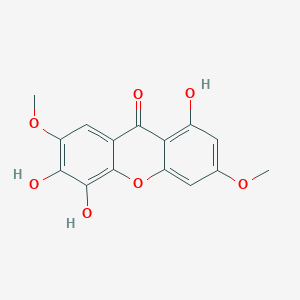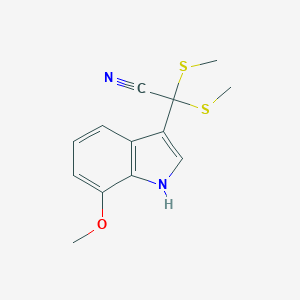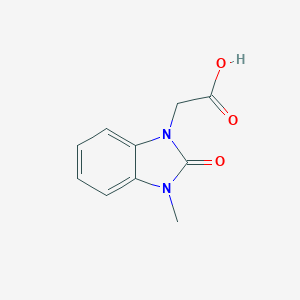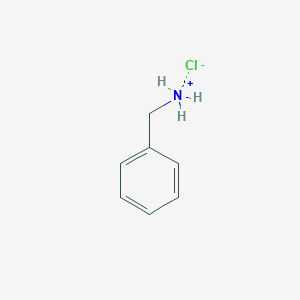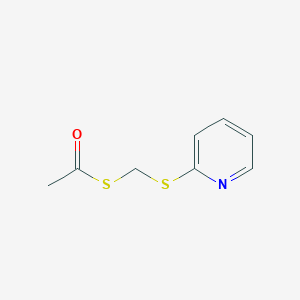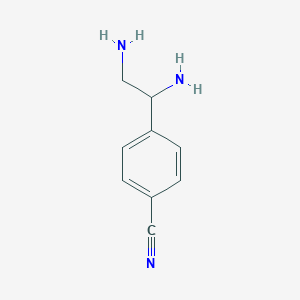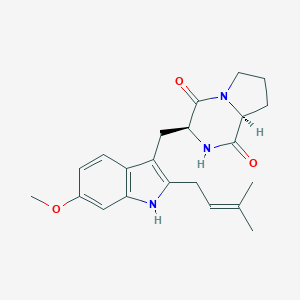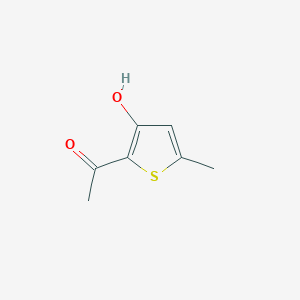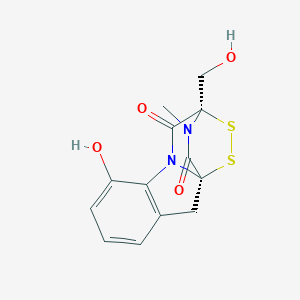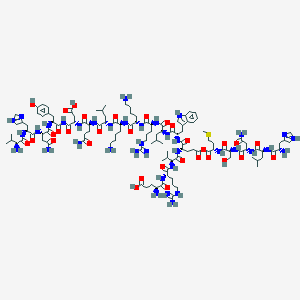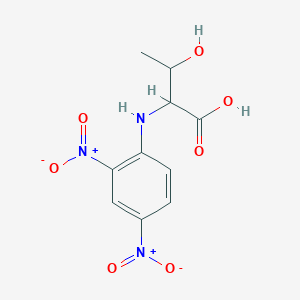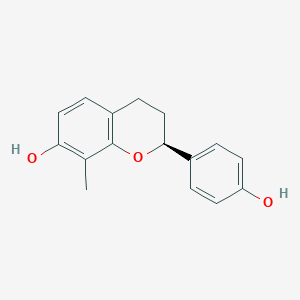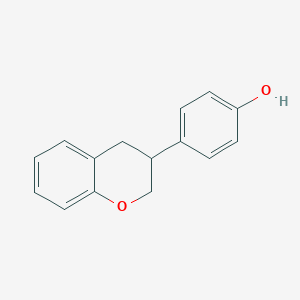
4-(3,4-Dihydro-2H-chromen-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dihydro-2H-chromen-3-yl)phenol, also known as Chromanol 293B, is a synthetic compound that is widely used in scientific research. This compound belongs to the class of chromanols, which are known to modulate the activity of ion channels. Chromanol 293B has been extensively studied for its potential use as a pharmacological agent in the treatment of various diseases.
Wirkmechanismus
4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B exerts its pharmacological effects by binding to the pore-forming region of ion channels, thereby blocking ion flow through the channel. The exact mechanism of action of 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B is not fully understood, but it is believed to involve interactions with specific amino acid residues within the channel pore. 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B has been shown to have a high affinity for the hERG channel, with an IC50 value of approximately 1 μM.
Biochemische Und Physiologische Effekte
4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B has been shown to have several biochemical and physiological effects. In addition to blocking ion channels, 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in immune cells. Furthermore, 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B has been shown to protect against oxidative stress and to promote the survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B is a valuable pharmacological tool for studying the activity of ion channels. One advantage of 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B is its high affinity for the hERG channel, which makes it a potent blocker of this channel. 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B is also relatively easy to synthesize and has a long shelf life. However, 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B has some limitations for lab experiments. For example, 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B has a relatively low solubility in water, which can make it difficult to prepare stock solutions. Additionally, 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B has been shown to have off-target effects on other ion channels, which can complicate the interpretation of data.
Zukünftige Richtungen
There are several future directions for the use of 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B in scientific research. One potential application is in the development of new drugs for the treatment of cardiac arrhythmias. 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B has been shown to be a potent blocker of the hERG channel, which is the target of many drugs used to treat cardiac arrhythmias. Therefore, 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B could be used as a lead compound for the development of new drugs that target this channel. Another potential application of 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B is in the treatment of cancer. 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B has been shown to have anti-proliferative and pro-apoptotic effects in cancer cells, suggesting that it could be used as a chemotherapeutic agent. Finally, 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B could be used to study the activity of other ion channels, including Kv1.5 and BKCa, which are involved in various physiological processes. By studying the activity of these channels, researchers could gain a better understanding of their role in disease and develop new treatments that target these channels.
Synthesemethoden
4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B can be synthesized by the reaction of 3,4-Dihydro-2H-chromen-3-ol with phenol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes dehydration to yield 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B. The synthesis of 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B is relatively straightforward and can be achieved in a few steps with high yield.
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B has been extensively used in scientific research as a pharmacological tool to study the activity of ion channels. Specifically, 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B has been shown to block the activity of the human ether-a-go-go-related gene (hERG) potassium channel. This channel is known to play a critical role in cardiac repolarization and is the target of many drugs used to treat cardiac arrhythmias. 4-(3,4-Dihydro-2H-chromen-3-yl)phenol 293B has also been shown to block other ion channels, including the voltage-gated potassium channel Kv1.5 and the calcium-activated potassium channel BKCa. These channels are involved in various physiological processes, including neuronal excitability, smooth muscle contraction, and immune cell activation.
Eigenschaften
CAS-Nummer |
137524-96-0 |
|---|---|
Produktname |
4-(3,4-Dihydro-2H-chromen-3-yl)phenol |
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
4-(3,4-dihydro-2H-chromen-3-yl)phenol |
InChI |
InChI=1S/C15H14O2/c16-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)17-10-13/h1-8,13,16H,9-10H2 |
InChI-Schlüssel |
CEBCNQDOUUFDEX-UHFFFAOYSA-N |
SMILES |
C1C(COC2=CC=CC=C21)C3=CC=C(C=C3)O |
Kanonische SMILES |
C1C(COC2=CC=CC=C21)C3=CC=C(C=C3)O |
Synonyme |
Phenol, 4-(3,4-dihydro-2H-1-benzopyran-3-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-N-[(2S)-4-Amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B161216.png)
